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molecular formula C8H7BrCl2O B8524256 2-Bromomethyl-1,3-dichloro-4-methoxy-benzene

2-Bromomethyl-1,3-dichloro-4-methoxy-benzene

Cat. No. B8524256
M. Wt: 269.95 g/mol
InChI Key: SFPDZTWZALNDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713979B2

Procedure details

Dissolve (2,6-dichloro-3-methoxy-phenyl)-methanol (9.43 g, 45.5 mmol) in methylene chloride (180 ml) cool to 0° and add phosphorus tribromide (1.0M, 23 ml, 23 mmol) dropwise. Stir for 10 minutes at 0°, dilute with methylene chloride, quench with saturated aqueous sodium bicarbonate, separate layers, wash organic with water, brine dry over sodium sulfate, filter and concentrate to yield 7 g (57%) of the title compound: NMR (CDCl3) δ 7.28 (d, 1H), 6.85 (d, 1H), 4.77 (s, 2H), 3.90 (s, 3H).
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([Cl:10])[C:3]=1[CH2:11]O.P(Br)(Br)[Br:14]>C(Cl)Cl>[Br:14][CH2:11][C:3]1[C:2]([Cl:1])=[C:7]([O:8][CH3:9])[CH:6]=[CH:5][C:4]=1[Cl:10]

Inputs

Step One
Name
Quantity
9.43 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1OC)Cl)CO
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir for 10 minutes at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to 0°
CUSTOM
Type
CUSTOM
Details
quench with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
separate layers
WASH
Type
WASH
Details
wash organic with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC1=C(C=CC(=C1Cl)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 112.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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